methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
The compound methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate features a hybrid heterocyclic framework combining indole and pyrrole moieties. Key structural attributes include:
- Pyrrole subunit: A 2-methyl-1H-pyrrole-3-carboxylate ester with a 2-methoxyphenyl substituent at position 5. The methoxy group imparts electron-donating effects, influencing electronic distribution and solubility.
Properties
Molecular Formula |
C22H19ClN2O4 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
ZCYQMIVSFPUAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Calcium Triflate-Catalyzed MCR
The most efficient method involves a one-pot MCR using phenacylideneindolin-2-one, 1,3-diketones, and primary amines. As reported by ACS Omega, the reaction proceeds via the following steps:
-
Activation of Indolinone : Phenacylideneindolin-2-one (1a ) is treated with calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in isobutanol at 90°C to generate an activated alkene intermediate.
-
Enamine Formation : Ethyl 3-aminocrotonate (5a ) reacts with the activated intermediate, forming a β-enaminoester.
-
Cyclization : Addition of 2-methoxyphenylacetaldehyde (6a ) induces pyrrole ring closure, yielding the target compound after 12 hours at 80°C.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ca(OTf)₂ (10 mol%) |
| Solvent | Isobutanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
This method achieves regioselectivity through the electron-deficient nature of the activated alkene, which directs nucleophilic attack to the 4-position of the pyrrole.
Indole Nitrogen Protection Techniques
Ionic Liquid-Mediated Protection
Prior to MCR, the 5-chloroindolin-2-one nitrogen must be protected to prevent side reactions. Patent CN101157650B discloses a green chemistry approach using ionic liquids:
-
Protection : 5-Chloroindole is dissolved in dimethyl carbonate (DMC) with 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH, 10 mol%) at 80°C for 6 hours, forming 1-methoxycarbonyl-5-chloroindole.
-
Deprotection : After pyrrole synthesis, the protecting group is removed via hydrolysis with aqueous NaOH at 60°C.
Advantages Over Traditional Methods
-
Avoids toxic reagents like phosgene or chloromethyl esters.
-
Ionic liquids act as both solvent and catalyst, simplifying purification.
-
Yields for protection exceed 90% under optimized conditions.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
US Patent 7125905B2 describes a fragment coupling strategy:
-
Pyrrole Synthesis : Ethyl 2-methyl-1H-pyrrole-3-carboxylate is prepared via Knorr pyrrole synthesis.
-
Indole Coupling : A Suzuki-Miyaura coupling attaches the 5-chloro-2-oxoindolin-3-yl group using Pd(PPh₃)₄ and K₂CO₃ in dioxane (110°C, 24 hours).
-
Methoxyphenyl Introduction : Ullmann coupling with 2-iodoanisole completes the synthesis.
Limitations
-
Lower overall yield (42%) due to multiple purification steps.
-
Requires strict anhydrous conditions for palladium catalysts.
Comparative Analysis of Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Calcium Triflate MCR | 68% | One-pot synthesis, high regioselectivity | Requires pre-protected indole |
| Ionic Liquid Protection | 90% | Eco-friendly, no toxic byproducts | Additional deprotection step |
| Palladium Coupling | 42% | Modular fragment assembly | Low yield, costly catalysts |
Scalability and Industrial Feasibility
The calcium triflate MCR method is most scalable, as demonstrated by its adaptation to 100 mmol scales in the ACS Omega study. Key considerations:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound may exhibit a range of biological activities:
-
Antimicrobial Properties : Research has shown that derivatives of pyrrole compounds often possess significant antimicrobial activity against various bacterial and fungal strains.
These findings suggest that methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate could serve as a lead compound for developing new antimicrobial agents .
Compound Antibacterial Activity (Zone of Inhibition in mm) Antifungal Activity (Zone of Inhibition in mm) 8a 15 12 8b 18 14
Case Studies
- Antimicrobial Activity Evaluation : A study synthesized several derivatives based on the pyrrole structure and evaluated their antimicrobial efficacy. The results indicated that certain derivatives had enhanced activity compared to standard antibiotics, suggesting potential for therapeutic applications in treating infections .
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets, including enzymes involved in inflammatory processes. Results indicated promising interactions that could lead to anti-inflammatory drug development .
Mechanism of Action
The mechanism of action of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing cancer cell proliferation.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Substituent and Functional Group Analysis
Key Observations :
- The target compound shares the 5-chloro-2-oxoindole motif with ’s carboxamide derivative but differs in the pyrrole substituents (ester vs. carboxamide).
- ’s ethyl ester variant includes a stereochemically defined dihydropyrrole ring, whereas the target compound’s pyrrole is fully aromatic.
Table 2: Catalyst and Reaction Conditions
Key Observations :
- highlights the use of a magnetically recoverable nanocatalyst (Fe3O4@Nano-cellulose–OPO3H), offering environmental and operational advantages over traditional catalysts .
Spectroscopic Profiles
Table 3: NMR and IR Data Comparison
Key Observations :
- The 2-methoxyphenyl group in the target compound is expected to show distinct aromatic proton shifts (δ ~6.8–7.5) and a methoxy signal at δ ~3.6.
- ’s IR data confirm the presence of C=O (1646 cm−1) and NH (3237 cm−1) stretches, aligning with the target’s oxoindole moiety .
Biological Activity
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H20ClN3O4, with a molecular weight of approximately 424.4 g/mol. The structural complexity arises from the presence of multiple functional groups that enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O4 |
| Molecular Weight | 424.4 g/mol |
| Functional Groups | Chloro, Methoxy, Pyrrole |
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro studies demonstrated cytotoxic effects against human lung cancer (A549) and colon cancer (HCT116) cell lines.
- IC50 Values :
- A549: 193.93 µg/mL
- HCT116: 208.58 µg/mL
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Cellular Targets : The compound likely interacts with various cellular targets involved in cancer progression and inflammation pathways.
- Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to proteins involved in tumor growth and immune responses .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Indole Derivatives in Cancer Therapy :
- Antimicrobial Activity Assessment :
Q & A
Q. What synthetic methodologies are effective for preparing methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate?
Answer: Multi-step synthesis is typically employed, involving:
- Indole-pyrrole coupling : React 5-chloro-2-oxoindoline with a pre-functionalized pyrrole intermediate under acidic conditions.
- Protection/deprotection strategies : Use methoxy groups to stabilize reactive sites during cyclization .
- Final esterification : Methyl ester formation via nucleophilic acyl substitution using methanol and a catalyst (e.g., H2SO4) .
Q. Key Optimization Parameters :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole activation | DMF | 110 | — | 65–70 | |
| Pyrrole cyclization | Ethanol | Reflux | AcOH | 50–55 | |
| Esterification | CH2Cl2 | RT | DMAP | 80–85 |
Q. Which spectroscopic techniques are most reliable for structural confirmation?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C=O bond at 1.21 Å) .
- NMR : Key signals include:
- HRMS : Exact mass validation (e.g., [M+H]<sup>+</sup> = 439.12) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data?
Answer:
- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311++G(d,p) basis set) to validate experimental <sup>13</sup>C NMR discrepancies .
- Molecular docking : Identify binding conformations if bioactivity data conflicts with steric expectations .
- Electrostatic potential maps : Explain regioselectivity in reactions (e.g., methoxyphenyl group directing electrophilic substitution) .
Q. What strategies mitigate side reactions during synthesis?
Answer:
Q. How can researchers address variability in biological activity data?
Answer:
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
- Pd-catalyzed couplings : The 5-chloroindole moiety acts as a directing group, favoring ortho-functionalization .
- Steric effects : 2-methylpyrrole hinders axial attack, favoring planar transition states .
- Solvent effects : DMF enhances polar intermediate stability in Suzuki-Miyaura reactions .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental UV-Vis spectra?
Answer:
Q. Why do crystallographic data sometimes conflict with NMR-based structural models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
